5-benzylidene-5H-indeno[1,2-b]pyridine
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Overview
Description
5-benzylidene-5H-indeno[1,2-b]pyridine is a heterocyclic compound that features a fused ring system combining indene and pyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzylidene-5H-indeno[1,2-b]pyridine typically involves the condensation of indanone derivatives with pyridine derivatives under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-benzylidene-5H-indeno[1,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzylidene group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced benzylidene groups, and substituted pyridine rings, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-benzylidene-5H-indeno[1,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-benzylidene-5H-indeno[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar nitrogen-containing ring structure.
Indole: Another heterocyclic compound with a fused ring system, similar to the indene structure in 5-benzylidene-5H-indeno[1,2-b]pyridine.
Quinoline: A compound with a fused benzene and pyridine ring system, similar in structure and reactivity.
Uniqueness
This compound is unique due to its specific fused ring system, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C19H13N |
---|---|
Molecular Weight |
255.3g/mol |
IUPAC Name |
(5E)-5-benzylideneindeno[1,2-b]pyridine |
InChI |
InChI=1S/C19H13N/c1-2-7-14(8-3-1)13-18-15-9-4-5-10-16(15)19-17(18)11-6-12-20-19/h1-13H/b18-13+ |
InChI Key |
PXURFKLZUIFPSQ-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=C(C4=CC=CC=C42)N=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
Origin of Product |
United States |
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